molecular formula C20H20BrN3O3S B3298449 6-Bromo-2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897473-35-7

6-Bromo-2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B3298449
CAS No.: 897473-35-7
M. Wt: 462.4 g/mol
InChI Key: BCWWPOUABPPJRK-UHFFFAOYSA-N
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Description

6-Bromo-2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound characterized by its bromine atom, benzothiazole ring, and piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting with the bromination of the benzothiazole core. This is followed by the introduction of the piperazine ring and the subsequent attachment of the 3,5-dimethoxybenzoyl group. Reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to ensure consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzothiazoles or piperazines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for further functionalization.

Biology: In biological research, 6-Bromo-2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is studied for its potential biological activity. It has been investigated for its antimicrobial and antifungal properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique structure and reactivity make it valuable for creating new compounds with desirable properties.

Mechanism of Action

The mechanism by which 6-Bromo-2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole exerts its effects involves its interaction with specific molecular targets. The bromine atom and the benzothiazole ring are key components that facilitate binding to these targets. The compound may modulate various biochemical pathways, leading to its biological and medicinal effects.

Comparison with Similar Compounds

  • 4-Bromo-2-(2-(((3,4-dimethoxybenzoyl)amino)acetyl)carbohydrazono-yl)phenyl 4-methylbenzoate

  • Methyl 4-bromo-3,5-dimethoxybenzoate

  • Brodimoprim

Uniqueness: 6-Bromo-2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole stands out due to its unique combination of functional groups and structural features

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O3S/c1-26-15-9-13(10-16(12-15)27-2)19(25)23-5-7-24(8-6-23)20-22-17-4-3-14(21)11-18(17)28-20/h3-4,9-12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWWPOUABPPJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
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6-Bromo-2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
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6-Bromo-2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
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6-Bromo-2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
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6-Bromo-2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Reactant of Route 6
6-Bromo-2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

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